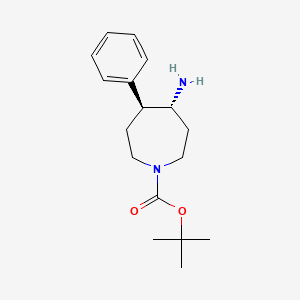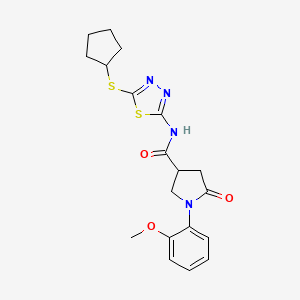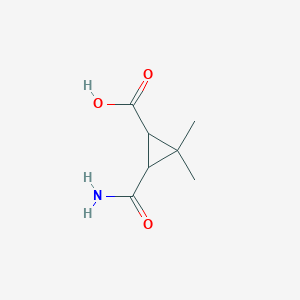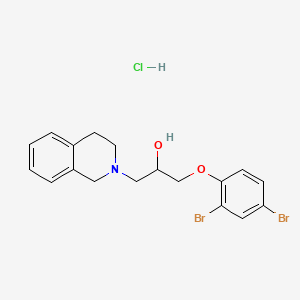
1-(2,4-dibromophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dibromophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C18H20Br2ClNO2 and its molecular weight is 477.62. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-dibromophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-dibromophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Potential Against SARS-CoV-2
A novel tetrahydroquinazoline derivative synthesized from ambroxol hydrochloride has been investigated for its activity against SARS-CoV-2 proteins. This compound, along with its isomers, demonstrated promising activity against multiple SARS-CoV-2 proteins, including Papain-like protease (PLpro) and nonstructural protein 3 (Nsp3), as evidenced by molecular docking and dynamics simulations. Such findings suggest potential therapeutic applications of related compounds in treating COVID-19 (Krysantieva et al., 2023).
Antiviral Mechanisms Unrelated to Neuraminidase Inhibition
Research into isoquinoline derivatives has revealed their antiviral properties against various agents of human respiratory diseases. Despite initial assumptions, their mechanism does not involve neuraminidase inhibition but rather a different pathway, underscoring the complexity of these compounds' antiviral activity (Shinkai & Nishimura, 1972).
Sympatholytic and Adrenergic Blocking Activities
Some synthesized propan-2-ol derivatives of the tetrahydroisoquinoline series exhibited moderate sympatholytic and adrenergic blocking activities. This suggests their potential utility in cardiovascular therapy by modulating sympathetic nervous system activity (Aghekyan et al., 2017).
Anticancer Agent Prodrugs
A study on indenoisoquinoline topoisomerase I inhibitors, a new class of anticancer agents, highlighted the synthesis of potential ester prodrugs. These compounds showed potent antiproliferative activity in various human cancer cell lines, suggesting the importance of the hydroxylation and subsequent derivatization for enhancing therapeutic efficacy (Lv et al., 2016).
Magnetic Properties and Luminescence in Lanthanide Complexes
Research into dinuclear lanthanide(iii) complexes utilizing 8-hydroxyquinoline Schiff base and β-diketone has unveiled intriguing magnetic properties and near-infrared luminescence. These properties are modulated by the electron-donating/withdrawing effects of substituents, offering potential applications in materials science for magnetic and luminescent materials (Wu et al., 2019).
Synthesis of Novel Indenoisoquinoline-Propan-2-ol Hybrids
The synthesis and cytotoxic evaluation of novel indenoisoquinoline-propan-2-ol hybrids have been conducted, revealing moderate to high antiproliferative activity against human cancer cell lines. This work points to the structural modification of indenoisoquinolines with a 2-hydroxypropyl side chain as a beneficial approach for enhancing cytotoxic activity (Thi et al., 2016).
特性
IUPAC Name |
1-(2,4-dibromophenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Br2NO2.ClH/c19-15-5-6-18(17(20)9-15)23-12-16(22)11-21-8-7-13-3-1-2-4-14(13)10-21;/h1-6,9,16,22H,7-8,10-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNYYPYAWRLSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(COC3=C(C=C(C=C3)Br)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dibromophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

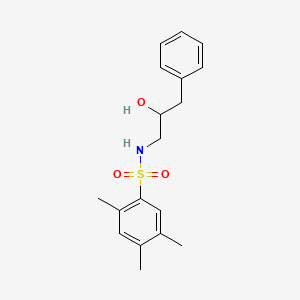
![2-[1-(2-Amino-4-chlorobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2887908.png)
![1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2887912.png)
![N-(1,3-benzodioxol-5-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2887914.png)
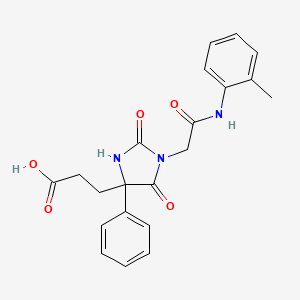

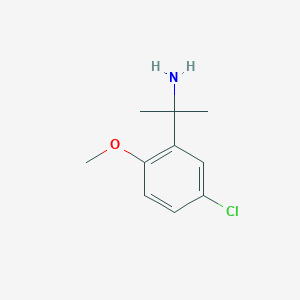
![N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide](/img/structure/B2887920.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2887921.png)
![2-(3,5-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2887922.png)

